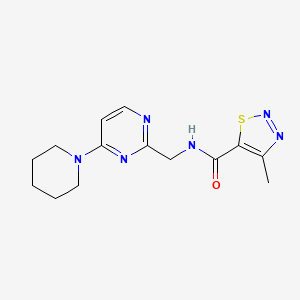
3-Cyclobutylcyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molar mass of 161.67 g/mol . It is a mixture of isomers and is primarily used in pharmaceutical testing and research . The compound is characterized by its unique cyclobutyl and cyclobutanamine structures, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Cyclobutylcyclobutan-1-amine hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines . This process can be complex due to the formation of multiple products, including secondary and tertiary amines and their salts . The reaction conditions often require a large excess of ammonia to favor the formation of primary amines .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The specific methods used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include halogenoalkanes, acyl chlorides, and acid anhydrides . The reaction conditions typically involve heating and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include secondary and tertiary amines, amine oxides, and substituted amines .
Scientific Research Applications
3-Cyclobutylcyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Investigated for its potential biological activities and interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Cyclobutylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique cyclobutyl and cyclobutanamine structures allow it to engage in various biochemical interactions, potentially affecting neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclobutylcyclobutan-1-amine hydrochloride include other cyclobutyl and cyclobutanamine derivatives, such as:
- Cyclobutylamine
- Cyclobutanamine
- Cyclobutylmethylamine
Uniqueness
This compound is unique due to its combination of cyclobutyl and cyclobutanamine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-cyclobutylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-4-7(5-8)6-2-1-3-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUOCURCJVGJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2578307.png)

![(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methanol](/img/structure/B2578309.png)
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2578310.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2578314.png)

![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)


amino}acetamido)-N,N-dimethylbenzamide](/img/structure/B2578325.png)
![[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid](/img/structure/B2578326.png)
![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)
